Product packaging for (5-Methyl-tetrazol-2-yl)-acetic acid(Cat. No.:CAS No. 21743-65-7)

(5-Methyl-tetrazol-2-yl)-acetic acid

Cat. No.: B3381131
CAS No.: 21743-65-7
M. Wt: 142.12 g/mol
InChI Key: DTOQKZDTRDPFNQ-UHFFFAOYSA-N
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Description

Contextualization of Tetrazole-Containing Heterocycles in Modern Medicinal Chemistry

Tetrazole-containing heterocycles are a prominent class of compounds in modern medicinal chemistry, valued for their unique chemical properties and wide range of biological activities. nih.gov The tetrazole ring, a five-membered aromatic system with four nitrogen atoms and one carbon atom, is not found in nature, yet its synthetic derivatives have become integral to drug discovery and development. nih.govresearchgate.net A key feature of the tetrazole moiety is its role as a bioisostere of the carboxylic acid group. acs.org This means that it can often replace a carboxylic acid group in a drug molecule without significantly altering its biological activity, while potentially improving its physicochemical properties such as lipophilicity and metabolic stability. acs.orgmdpi.com This bioisosteric relationship has been a driving force in the extensive investigation of tetrazole derivatives.

The applications of tetrazole-containing compounds are diverse, spanning various therapeutic areas. They have been incorporated into drugs with antihypertensive, anticancer, antiallergic, antibiotic, and anticonvulsant properties. researchgate.net The structural versatility of the tetrazole ring allows for the synthesis of a vast array of derivatives, each with the potential for unique biological activities. researchgate.net This has led to a significant number of FDA-approved drugs containing the tetrazole scaffold, highlighting its importance in contemporary pharmaceutical research. nih.govacs.org

Historical Perspectives on the Academic Investigation of Tetrazole-Acetic Acid Analogues

The academic investigation of tetrazoles dates back to 1885, when the first derivative was synthesized by the Swedish chemist J. A. Bladin. nih.govresearchgate.net However, it was not until the mid-20th century that research into tetrazole compounds began to accelerate, driven by their emerging applications in various scientific fields, including medicine. researchgate.net The exploration of tetrazole-acetic acid analogues, in particular, gained traction as researchers recognized the potential of the tetrazole ring to mimic the carboxylic acid functionality.

Early studies focused on the synthesis and fundamental characterization of these analogues. For instance, research in the 1990s investigated compounds like [5-(3-thienyl)tetrazol-1-yl]acetic acid as potent aldose reductase inhibitors, with potential applications in treating diabetic complications. nih.gov These initial findings spurred further interest in exploring the structure-activity relationships of various substituted tetrazole-acetic acids. The development of new synthetic methodologies, such as the use of organotin reagents and multicomponent reactions, has further facilitated the synthesis and investigation of a wide range of these analogues. nih.gov

A notable example of early investigation into tetrazole bioisosteres of biologically active acids is the study of the tetrazole analogue of the plant hormone indole-3-acetic acid (auxin). researchgate.net While initial studies in the mid-20th century found some of these tetrazole analogues to be weak in their biological activity, more recent research has revisited these compounds, revealing selective binding to specific hormone receptors. researchgate.net This historical progression demonstrates the evolving understanding and appreciation of the nuanced biological effects of tetrazole-acetic acid analogues.

Rationale for Comprehensive Research Endeavors on (5-Methyl-tetrazol-2-yl)-acetic acid

Furthermore, the acetic acid side chain provides a crucial functional handle for further chemical modifications and for interacting with biological targets. The investigation of this compound and its derivatives allows researchers to explore the impact of the 2-substituted tetrazole isomer, as opposed to the 1-substituted isomer, on the molecule's three-dimensional structure and its interactions with enzymes and receptors. nih.gov The synthesis and characterization of such specific isomers are vital for building a comprehensive understanding of structure-activity relationships within this class of compounds.

The study of this compound also contributes to the broader understanding of tetrazole chemistry. Detailed experimental and theoretical studies on its tautomeric and conformational properties provide valuable data for computational models used in drug design. researchgate.netnih.gov By systematically studying well-defined model compounds like this compound, researchers can refine their predictive tools and design more effective therapeutic agents.

Overview of Current Academic Research Gaps and Objectives for the Chemical Compound

While the fundamental chemistry of tetrazoles is well-established, specific areas of research concerning this compound remain underexplored. A significant research gap is the comprehensive evaluation of its biological activity profile across a wide range of assays. Although its potential as a carboxylic acid isostere is the primary driver of interest, detailed studies to identify its specific biological targets are lacking.

A key objective for future research is to synthesize a library of derivatives based on the this compound scaffold and screen them for various biological activities. This would help to elucidate the structure-activity relationships and identify potential lead compounds for drug discovery. For instance, while the market for the parent compound, 5-Methyl-1H-tetrazole, is driven by its use as a pharmaceutical intermediate, the specific applications and potential of its acetic acid derivative are not yet fully realized. datainsightsmarket.com

Another research objective is the development of more efficient and sustainable synthetic routes to this compound and its derivatives. While methods for tetrazole synthesis exist, optimizing these for large-scale production with minimal environmental impact is an ongoing challenge. researchgate.net Furthermore, a deeper investigation into the solid-state properties and polymorphism of this compound could have implications for its formulation and development as a potential therapeutic agent.

Finally, there is a need for more detailed mechanistic studies to understand how this compound interacts with biological systems at the molecular level. This includes co-crystallization studies with target proteins and advanced spectroscopic techniques to probe its binding modes. Addressing these research gaps will be crucial for unlocking the full potential of this compound in medicinal chemistry and materials science.

Detailed Research Findings

The following tables summarize key experimental and computational data reported for this compound and its close analogues.

Table 1: Physicochemical Properties of this compound Analogues

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data HighlightsReference
(5-Phenyl-tetrazol-2-yl)-acetic acid methyl esterC₁₀H₁₀N₄O₂218.2198-100¹H NMR (300 MHz, DMSO): δ 3.75 (s, 3H, CH₃), 5.93 (s, 2H, CH₂), 7.57 (m, 3H, Ar-H), 8.08 (m, 2H, Ar-H) unlp.edu.ar
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetateC₁₀H₁₀N₄O₃234.21-¹H NMR (400MHz, CDCl₃): δ 9.59 (s, 1H, OH), 8.06 (d, 1H, Ph), 7.41 (t, 1H, Ph), 7.11 (d, 1H, Ph), 6.99 (t, 1H, Ph), 5.51 (s, 2H), 3.85 (s, 3H) nih.gov
Ethyl 5-methyl-α-oxo-2H-tetrazole-2-acetateC₆H₈N₄O₃184.15-InChIKey: GGXAXVDQHJBWQY-UHFFFAOYSA-N fda.gov
2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acidC₂₄H₂₉N₅O₃451.52-A derivative of the drug Valsartan. mdpi.com

Table 2: Crystallographic Data for (5-Phenyl-tetrazol-2-yl)-acetic acid methyl ester

ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)10.0630(14) nih.gov
b (Å)8.2879(11) nih.gov
c (Å)12.8375(18) nih.gov
β (°)105.546(3) nih.gov
Volume (ų)1031.5(2) nih.gov
Z4 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N4O2 B3381131 (5-Methyl-tetrazol-2-yl)-acetic acid CAS No. 21743-65-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methyltetrazol-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-3-5-7-8(6-3)2-4(9)10/h2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOQKZDTRDPFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901235
Record name NoName_327
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21743-65-7
Record name 5-Methyl-2H-tetrazole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21743-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Synthetic Methodologies for 5 Methyl Tetrazol 2 Yl Acetic Acid and Its Analogues

Development of Novel and Efficient Synthetic Pathways to the Chemical Compound

Traditional methods for synthesizing tetrazoles often involve multi-step procedures and the use of potentially hazardous reagents. rug.nl Consequently, significant effort has been directed towards developing more streamlined and efficient synthetic routes. A notable advancement is the one-pot synthesis of 1,5-disubstituted tetrazoles from amides using chlorinating agents to form imidoyl chlorides, which then react with an azide (B81097) source. rug.nl However, this method's utility can be limited by the availability of the starting amides. rug.nl

To circumvent this, microwave-assisted multicomponent reactions (MCRs) have emerged as a powerful strategy. rug.nl One such approach involves the reaction of carbonyl compounds, amines, and an azide source, like trimethylsilyl (B98337) azide (TMSN₃), with a chlorinating agent in a single pot. rug.nl This method allows for the rapid assembly of diverse and fused tetrazole structures. rug.nl For instance, the synthesis of pentylenetetrazole (PTZ), a compound traditionally prepared through a multi-step process, can be achieved in a one-pot reaction from 6-aminohexanoic acid and TMSN₃ in just 8 minutes under microwave irradiation. rug.nl

Another innovative one-step method for producing 1H-tetrazole-5-acetic acid involves the reaction of cyanoacetic acid and sodium azide in the presence of a catalyst like zinc chloride. google.com This process is lauded for its simplicity and high yield. google.com Furthermore, a process for producing 1H-tetrazole-1-acetic acid and its esters has been developed by reacting a glycine (B1666218) ester salt or glycine with an orthocarboxylic acid ester and trimethylsilyl azide. google.com

The following table summarizes some of the reported efficient synthetic pathways:

Starting MaterialsReagentsConditionsProductKey Advantages
Carbonyl compounds, aminesChlorinating agent, TMSN₃Microwave irradiationDiverse and fused tetrazolesRapid, one-pot, high diversity
Cyanoacetic acid, sodium azideZinc chloride, solventReflux1H-tetrazole-5-acetic acidSimple, high yield
Glycine ester salt or glycineOrthocarboxylic acid ester, TMSN₃Heating1H-tetrazole-1-acetic acid/estersImproved and simplified process

These novel pathways represent significant progress in the synthesis of tetrazole acetic acids, offering more direct and efficient routes to these valuable compounds.

Exploration of Multicomponent Reaction Approaches for Tetrazole Acetic Acid Derivatives

Multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules, including tetrazole derivatives, by combining three or more reactants in a single operation. acs.orgnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. acs.orgnih.gov The Ugi and Passerini reactions are prominent examples of MCRs that have been successfully adapted for the synthesis of tetrazole-containing scaffolds. beilstein-journals.orgmdpi.com

The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, an isocyanide, and a carboxylic acid. nih.gov By substituting the carboxylic acid with hydrazoic acid (HN₃) or its safer equivalent, trimethylsilyl azide (TMSN₃), the Ugi-azide reaction becomes a powerful tool for constructing 1,5-disubstituted 1H-tetrazoles. mdpi.comnih.gov This reaction has a broad scope, accommodating a wide variety of amines, isocyanides, and oxo components. acs.orgnih.gov

Similarly, the Passerini three-component reaction (P-3CR), which combines a carboxylic acid, an oxo component, and an isocyanide, can be modified to produce tetrazoles. beilstein-journals.orgnih.gov The Passerini-tetrazole three-component reaction (PT-3CR) utilizes an azide source in place of the carboxylic acid to yield α-hydroxytetrazoles. nih.govbeilstein-journals.org This method has been shown to be effective for a range of isocyanides and aldehydes, including the use of paraformaldehyde. beilstein-journals.org Recent advancements have focused on developing more sustainable and efficient PT-3CR protocols. For instance, a sonication-accelerated, catalyst-free PT-3CR in a methanol-water solvent system has been reported to produce 5-(1-hydroxyalkyl)tetrazoles in high yields, avoiding the use of highly toxic and explosive reagents like HN₃ or metal azides. nih.gov

A novel strategy in this area involves using pre-functionalized tetrazole building blocks in MCRs. beilstein-journals.orgbeilstein-archives.org For example, tetrazole aldehydes, synthesized via a PT-3CR, can be used as components in subsequent Ugi or Passerini reactions to create diverse and complex drug-like molecules. beilstein-journals.orgbeilstein-archives.org This approach offers a complementary route to traditional late-stage tetrazole formation from nitriles. beilstein-journals.orgbeilstein-archives.org

The table below highlights key features of Ugi and Passerini reactions for tetrazole synthesis:

ReactionComponentsProductKey Features
Ugi-Azide ReactionAldehyde, Amine, Isocyanide, Azide Source1,5-disubstituted 1H-tetrazolesHigh diversity, broad substrate scope
Passerini-Tetrazole ReactionAldehyde/Ketone, Isocyanide, Azide Sourceα-hydroxytetrazolesCatalyst-free options, green solvent systems

The exploration of MCRs continues to provide innovative and efficient pathways to a wide array of tetrazole acetic acid derivatives, facilitating the rapid generation of compound libraries for various applications. acs.orgnih.gov

Principles of Green Chemistry Applied to the Synthesis of (5-Methyl-tetrazol-2-yl)-acetic acid

The principles of green chemistry are increasingly being integrated into the synthesis of tetrazole derivatives to minimize environmental impact and enhance safety. rsc.orgdntb.gov.uaosi.lv This involves the use of environmentally benign solvents, recoverable catalysts, and safer reagents, as well as the development of solvent-free and energy-efficient reaction conditions. osi.lvrsc.orgresearchgate.net

A significant focus has been on replacing hazardous reagents and solvents. rsc.org For example, trimethylsilyl azide (TMSN₃) is often used as a safer substitute for the highly toxic and explosive hydrazoic acid (HN₃) or metal azides. nih.govbeilstein-archives.org The development of solvent-free reaction conditions is another key aspect of green tetrazole synthesis. rsc.orgrsc.org The use of a natural Natrolite zeolite as a heterogeneous catalyst for the synthesis of 1-substituted tetrazoles under solvent-free conditions exemplifies this approach. rsc.org This method avoids the use of high-boiling point solvents like DMF, which are difficult to remove. rsc.org

Water is an ideal green solvent, and its use in tetrazole synthesis has been explored. nih.gov For instance, a sonication-assisted Passerini-tetrazole reaction has been successfully carried out in a methanol-water mixture. nih.gov Furthermore, catalyst- and solvent-free PT-3CR has been developed for the synthesis of benzoxaborole-tetrazoles, highlighting the potential for highly practical and efficient green synthetic methods. rsc.org

The use of nanomaterials as catalysts is another promising avenue in green tetrazole synthesis. rsc.org Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity, and can often be easily recovered and reused, aligning with the principles of green chemistry. rsc.org For example, magnetic nanoparticles have been employed as recoverable catalysts for the synthesis of 5-substituted-1H-tetrazoles. rsc.org

The table below summarizes some green chemistry approaches in tetrazole synthesis:

Green Chemistry PrincipleApplication in Tetrazole SynthesisExample
Safer ReagentsReplacement of hazardous azidesUse of trimethylsilyl azide (TMSN₃) instead of HN₃. nih.govbeilstein-archives.org
Benign SolventsUse of water or solvent-free conditionsSonication-assisted PT-3CR in methanol:water. nih.gov
CatalysisUse of heterogeneous, recyclable catalystsNatural Natrolite zeolite for 1-substituted tetrazoles. rsc.org
Energy EfficiencyUse of alternative energy sourcesMicrowave-assisted synthesis to reduce reaction times. rug.nl

By embracing these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable, safer, and economically viable. rsc.orgjchr.org

Strategies for Regioselective Synthesis and Isomeric Control within Tetrazole Acetic Acid Systems

A significant challenge in the synthesis and functionalization of tetrazole acetic acids is controlling the regioselectivity, as alkylation or arylation of a 5-substituted tetrazole can lead to a mixture of N1 and N2 isomers. cancer.govresearchgate.net The development of synthetic methods that afford a single regioisomer is therefore highly desirable.

Several strategies have been developed to achieve regioselective synthesis. One approach involves the use of specific catalysts that direct the reaction to a particular nitrogen atom. For example, a silver-catalyzed [3+2] cycloaddition of diazoacetates with arenediazonium salts provides a regioselective route to carboxylic tetrazoles. technion.ac.il Similarly, a regioselective cycloaddition of arenediazonium salts with trimethylsilyldiazomethane, catalyzed by silver trifluoroacetate, yields 2-aryltetrazoles. nih.gov Copper catalysts have also been employed for the mild and highly regioselective N2-arylation of 5-substituted tetrazoles with arylboronic acids. organic-chemistry.org

The choice of starting materials and reaction conditions can also influence the isomeric outcome. For instance, the reaction of aryldiazonium salts with amidines followed by oxidative ring closure provides a one-pot synthesis of 2,5-disubstituted tetrazoles. acs.org In another example, the alkylation of monosubstituted tetrazoles through the diazotization of aliphatic amines has been shown to preferentially form 2,5-disubstituted tetrazoles. organic-chemistry.org

Protecting group strategies are also employed to achieve regioselectivity. A novel synthetic approach for pyrazolo[4,3-b]pyridine-5-one derivatives utilizes a 2-tetrahydropyranyl (THP)-protected precursor, which allows for the selective synthesis of either N1- or N2-substituted analogues. rsc.org

The following table provides examples of regioselective synthetic methods:

Reaction TypeCatalyst/ReagentsProduct Isomer
[3+2] CycloadditionSilver catalyst, diazoacetates, arenediazonium saltsCarboxylic tetrazoles (regioselective) technion.ac.il
[3+2] CycloadditionSilver trifluoroacetate, trimethylsilyldiazomethane, arenediazonium salts2-Aryltetrazoles nih.gov
N-Arylation[Cu(OH)(TMEDA)]₂Cl₂, arylboronic acids2,5-Disubstituted tetrazoles organic-chemistry.org
One-pot reactionAmidines, aryldiazonium salts, I₂/KI2,5-Disubstituted tetrazoles acs.org
AlkylationDiazotization of aliphatic aminesPreferential formation of 2,5-disubstituted tetrazoles organic-chemistry.org
Protecting Group Strategy2-Tetrahydropyranyl (THP) protected precursorSelective synthesis of N1- or N2-substituted pyrazolo[4,3-b]pyridine-5-ones rsc.org

These strategies for achieving isomeric control are crucial for the targeted synthesis of specific tetrazole acetic acid derivatives with desired biological activities.

Chemical Derivatization and Functionalization of the this compound Core

The this compound core serves as a versatile scaffold for further chemical modification to generate a diverse range of analogues. nih.gov Derivatization can occur at the carboxylic acid group, the tetrazole ring, or the methyl group, allowing for the fine-tuning of the molecule's physicochemical and biological properties.

The carboxylic acid moiety is a common site for functionalization. Standard carboxylic acid reactions, such as esterification and amidation, can be readily applied. libretexts.org For example, the carboxylic acid can be coupled with various amines or alcohols to produce a library of amide or ester derivatives. Photo-induced coupling reactions of diaryltetrazoles with carboxylic acids in aqueous solution have also been investigated for applications such as protein labeling. rsc.org

Functionalization of the tetrazole ring itself is another important strategy. Direct C-H deprotonation of the tetrazole ring at the 5-position, followed by reaction with an electrophile, allows for the introduction of various substituents. acs.org For instance, 1N-PMB-protected tetrazole can be deprotonated with a turbo Grignard reagent, and the resulting organomagnesium intermediate can react with aldehydes, ketones, Weinreb amides, and iodine. acs.org The protecting group can then be removed to yield the functionalized tetrazole. acs.org

Multicomponent reactions can also be used to functionalize pre-formed tetrazole derivatives. acs.orgnih.gov For example, tetrazole aldehydes can be used as building blocks in Passerini and Ugi reactions to introduce a wide range of substituents. beilstein-journals.org This approach has been used to synthesize diverse molecular scaffolds, including those with fused tetrazole rings. beilstein-journals.orgnih.gov

Furthermore, the tetrazole ring can be incorporated into larger polymer structures. Photosensitive tetrazole monomers have been synthesized via Passerini multicomponent reactions and subsequently polymerized using reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.gov This allows for the creation of self-reporting photosensitive polymers. nih.gov

The following table outlines various derivatization strategies:

Functionalization SiteReaction TypeReagents/ConditionsResulting Derivatives
Carboxylic AcidAmidation/EsterificationAmines/Alcohols, coupling agentsAmides, Esters libretexts.org
Carboxylic AcidPhoto-induced couplingDiaryltetrazoles, lightCovalently modified molecules rsc.org
Tetrazole Ring (C5)C-H DeprotonationTurbo Grignard reagent, electrophiles5-substituted tetrazoles acs.org
Tetrazole CoreMulticomponent ReactionsUgi or Passerini reactions with tetrazole building blocksDiverse, complex scaffolds beilstein-journals.org
Tetrazole CorePolymerizationRAFT polymerization of tetrazole monomersPhotosensitive polymers nih.gov

These derivatization and functionalization strategies provide chemists with a powerful toolkit to explore the chemical space around the this compound core, leading to the discovery of new compounds with tailored properties.

Sophisticated Analytical and Spectroscopic Characterization Techniques in Academic Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of the Chemical Compound

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including (5-Methyl-tetrazol-2-yl)-acetic acid. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum, the protons of the methyl group (CH₃) typically appear as a singlet, with a chemical shift value influenced by the electronic nature of the tetrazole ring. The methylene (B1212753) protons (CH₂) of the acetic acid moiety also present as a singlet, shifted further downfield due to the deshielding effect of the adjacent carboxylic acid group. The acidic proton of the carboxyl group (-COOH) is often broad and its chemical shift can be highly dependent on the solvent and concentration. washington.edu

The ¹³C NMR spectrum provides complementary data. The carbon atom of the methyl group resonates at a characteristic upfield position. The methylene carbon of the acetic acid group appears at a downfield position, and the carbonyl carbon of the carboxylic acid is observed at a significantly downfield chemical shift, typically in the range of 170-180 ppm. docbrown.info The carbon atom within the tetrazole ring also has a distinct chemical shift that can help differentiate between the 1,5- and 2,5-disubstituted isomers. mdpi.com For 2,5-disubstituted tetrazoles, the tetrazole carbon signal is typically found at a higher chemical shift (around 164 ppm) compared to their 1,5-disubstituted counterparts (around 154 ppm). mdpi.com

The following table summarizes the expected NMR chemical shifts for this compound based on typical values for similar structures.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ ~2.4~12
CH₂ ~5.2~50
COOH Variable (often broad)~170
C-tetrazole -~164
Note: These are approximate values and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Purity Assessment and Investigation of Biotransformation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, assess its purity, and investigate its metabolic fate. For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement. nih.gov

The fragmentation pattern observed in the mass spectrum offers valuable structural information. A common fragmentation pathway for 2-substituted-5-phenyl-2H-tetrazoles involves the loss of a nitrogen molecule (N₂) from the molecular ion. mdpi.com This results in a prominent peak corresponding to the [M - N₂]⁺ ion. Further fragmentation can occur, providing additional clues about the molecule's structure.

In the context of biotransformation studies, MS is indispensable for identifying metabolites. When this compound is incubated with biological systems (e.g., liver microsomes), MS can detect the formation of new chemical species. Common metabolic transformations include hydroxylation, demethylation, or conjugation reactions. By comparing the mass spectra of the parent compound with those of its metabolites, researchers can elucidate the biotransformation pathways. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are particularly useful for separating complex mixtures of metabolites before MS analysis. semanticscholar.org

The following table illustrates a hypothetical fragmentation pattern for this compound in an MS experiment.

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio)
[M+H]⁺ C₄H₆N₄O₂ + H⁺143.056
[M-N₂]⁺ [C₄H₆N₂O₂]⁺115.045
[M-N₂-CO₂]⁺ [C₃H₆N₂]⁺70.053
Note: The m/z values are calculated based on the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy in Conformational and Tautomeric Analysis of Related Compounds

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound. researchgate.net These methods are particularly useful for studying the conformational and tautomeric equilibria in tetrazole derivatives. nih.gov

For this compound, the IR spectrum would show characteristic absorption bands for the various functional groups. A broad O-H stretching band from the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹. The N=N and C=N stretching vibrations of the tetrazole ring would be observed in the fingerprint region, typically between 1400 and 1600 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak in the IR spectrum. The study of the vibrational spectra, often in combination with theoretical calculations, can help to identify the most stable conformers of the molecule. researchgate.net For example, the orientation of the acetic acid group relative to the tetrazole ring can be investigated by analyzing the vibrational frequencies. nih.gov

Furthermore, these techniques are crucial for studying tautomerism in tetrazoles. 5-substituted tetrazoles can exist in two tautomeric forms, 1H and 2H. The vibrational spectra of these tautomers are distinct, allowing for their identification and quantification in different phases or under various conditions. iku.edu.tr

X-ray Crystallography for Solid-State Structural Determination of Tetrazole Acetic Acid Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For derivatives of tetrazole acetic acid, single-crystal X-ray diffraction analysis provides a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov

Crystal structure analysis of related compounds, such as (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, has revealed that the tetrazole and phenyl rings can be coplanar, with the acetate (B1210297) group oriented nearly perpendicular to this plane. nih.gov Such studies on this compound would confirm the 2-substitution pattern on the tetrazole ring and reveal the conformation of the acetic acid side chain in the solid state.

The crystal packing is determined by intermolecular forces such as hydrogen bonds and van der Waals interactions. In the case of this compound, the carboxylic acid group is expected to form strong hydrogen bonds, potentially leading to the formation of dimers or extended networks in the crystal lattice. nih.gov These intermolecular interactions play a crucial role in the physical properties of the compound, such as its melting point and solubility.

The following table presents typical crystallographic data that could be obtained for a tetrazole acetic acid derivative.

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.06
b (Å) 8.28
c (Å) 12.83
β (°) ** 105.5
V (ų) **1031.5
Z 4
Note: These values are for (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester and are illustrative. nih.gov

Advanced Chromatographic Techniques for Isolation and Quantification in Research Matrices

Advanced chromatographic techniques are essential for the isolation, purification, and quantification of this compound from reaction mixtures or biological matrices. researchgate.net High-performance liquid chromatography (HPLC) is a widely used method for this purpose.

For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water, acetonitrile, and an acid such as formic or acetic acid). The retention time of the compound is a characteristic property that can be used for its identification.

Quantification is achieved by creating a calibration curve using standards of known concentration. The peak area of the compound in the chromatogram is directly proportional to its concentration. This allows for the accurate determination of the compound's concentration in various samples.

For the isolation of this compound, preparative HPLC can be used to separate it from impurities or other reaction products. Flash chromatography is another common technique for purification on a larger scale. mdpi.com

The choice of the specific chromatographic conditions, such as the column, mobile phase composition, and flow rate, is crucial for achieving optimal separation and quantification.

Preclinical Investigation of Biological Activities and Efficacy Profiles of the Chemical Compound

In Vitro Cellular Assays for Antiproliferative and Cytotoxic Effects of (5-Methyl-tetrazol-2-yl)-acetic acid and its Analogues

A significant body of research has been dedicated to evaluating the antiproliferative and cytotoxic effects of tetrazole derivatives against various cancer cell lines. These in vitro assays are crucial first steps in identifying potential anticancer agents.

New tetrazole derivatives synthesized from Baylis–Hillman allylamines have demonstrated notable in vitro anticancer activity. researchgate.netcapes.gov.br A study screened these compounds against a panel of five human cancer cell lines: liver carcinoma (HepG2), lung adenocarcinoma (A549), breast adenocarcinoma (MDA-MB-231), prostate (DU145), and neuroblastoma (SK-N-SH). researchgate.net Several compounds exhibited potent activity, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the micromolar range. For instance, compounds 5b , 5f , 5l , and 5o showed the highest activity on both liver and lung cancer cell lines. researchgate.net

Similarly, tetrazole-linked benzochromene derivatives were synthesized and tested for their antitumor activity against four human cancer cell lines: breast (MCF-7), colon (Caco-2), cervical (HeLa), and breast (SKBR-3), as well as a non-cancerous human embryonic kidney cell line (HEK293). nih.gov The most potent compounds, 3d , 3e , and 3f , displayed significant cytotoxicity with IC₅₀ values ranging from 15-33 μM, which were comparable to the standard anticancer drug 5-Fluorouracil. nih.gov

Further studies have highlighted the broad-spectrum potential of tetrazole compounds. One investigation involving isoxazole-containing tetrazole derivatives tested eight compounds against a panel of approximately 60 different human tumor cell lines. chalcogen.ro Compound 4b was particularly effective against ovarian cancer cell lines, specifically SK-OV-3, with a growth percentage of 34.94%. chalcogen.ro Other derivatives, 4b and 4d , showed significant activity against the CNS cancer cell line SNB-75. chalcogen.ro The cytotoxic effects of novel tetrazole derivatives have also been confirmed against breast cancer cells (MCF-7), with an IC₅₀ value of 206 µg/mL for compound Y12 , and against human pelvic rhabdomyosarcoma (RD) cell lines. indexcopernicus.comresearchgate.net In another study, new tetrazole-containing derivatives of 2,4-diamino-1,3,5-triazine showed significant antitumor activity against Huh-7 and HeLa tumor cell lines, with minimal cytotoxic effect on non-tumor HEK293 cells. researchgate.net

Cytotoxic Activity of Tetrazole Analogues
CompoundCancer Cell LineActivity (IC₅₀ / Growth %)Reference
Compound 5oHepG2 (Liver)1.0–4.0 µM researchgate.net
Compound 5lA549 (Lung)1.0–4.0 µM researchgate.net
Compound 3dMCF-7 (Breast)15-33 µM nih.gov
Compound 3eCaco-2 (Colon)15-33 µM nih.gov
Compound 3fHeLa (Cervical)15-33 µM nih.gov
Compound 4bSK-OV-3 (Ovarian)34.94% Growth chalcogen.ro
Compound 4dSNB-75 (CNS)21.11% Growth chalcogen.ro
Compound Y12MCF-7 (Breast)206 µg/mL indexcopernicus.com
Compound 81HepG2 (Liver)4.2 µM nih.gov

Receptor Binding and Enzyme Inhibition Studies Employing Tetrazole Acetic Acid Systems

The structural similarity of the tetrazole ring to the carboxylic acid group allows it to interact with a variety of biological receptors and enzymes, leading to the modulation of their activity.

One of the key targets for tetrazole derivatives is the cyclooxygenase (COX) enzyme, which is involved in inflammation. nih.govnih.gov A series of 1,5-diaryl-substituted tetrazole derivatives showed inhibitory concentrations (IC₅₀) for COX-1 and COX-2 ranging from 0.42 to 8.1 µM and 2.0 to 200 µM, respectively. nih.gov Molecular docking studies confirmed that these compounds fit within the COX-2 active site. nih.govnih.govnih.gov For example, compound 7c , which contains a SO₂NH₂ pharmacophore, was identified as an effective and selective COX-2 inhibitor with an IC₅₀ of 0.23 µM and a selectivity index of 16.91. nih.gov

Tetrazole derivatives have also been investigated as inhibitors of other enzymes. A set of derivatives incorporating the tetrazole moiety were evaluated as inhibitors of human carbonic anhydrase isoforms, showing inhibition constants (KI) in the submicromolar to low micromolar range (0.62–19.6 μM). acs.org X-ray crystallography revealed the binding modes of these compounds to the target enzyme. acs.org Furthermore, some tetrazole derivatives have been designed as non-covalent inhibitors of the inflammasome-caspase-1 complex, which plays a role in inflammatory diseases. nih.gov

The antifungal drug Oteseconazole, a tetrazole-pyridine hybrid, acts as a fungal-specific cytochrome P51 inhibitor, demonstrating high selectivity and potency. tandfonline.com In the realm of cancer therapy, the tetrazole derivative Letrozole functions as a nonsteroidal aromatase inhibitor by competitively binding to the heme of the cytochrome P450 unit of the enzyme. tandfonline.com Additionally, novel imide-tetrazoles have been identified as inhibitors of Staphylococcus aureus DNA topoisomerase IV and gyrase, crucial enzymes for bacterial survival. nih.gov

Enzyme Inhibition by Tetrazole Analogues
Compound/Derivative ClassEnzyme/Receptor TargetInhibitory Activity (IC₅₀ / Kᵢ)Reference
1,5-Diaryl-substituted tetrazolesCOX-10.42 - 8.1 µM nih.gov
1,5-Diaryl-substituted tetrazolesCOX-22.0 - 200 µM nih.gov
Compound 7cCOX-20.23 µM nih.gov
Synthesized tetrazole derivativesCarbonic Anhydrases0.62–19.6 μM (Kᵢ) acs.org
LetrozoleAromatase (Cytochrome P450)Competitive Inhibition tandfonline.com
OteseconazoleFungal Cytochrome P51Inhibition tandfonline.com
Imide-tetrazolesS. aureus DNA Topoisomerase IV & GyraseInhibition nih.gov

Anti-inflammatory Efficacy Evaluations in Preclinical In Vivo Models

The anti-inflammatory potential of tetrazole derivatives has been substantiated in various preclinical animal models. These studies are essential for confirming the in vivo efficacy of compounds that show promise in in vitro assays.

A common model for assessing anti-inflammatory activity is the carrageenan-induced paw edema test in rats. nih.govsphinxsai.comdergipark.org.tr In one study, a series of 5-(pyridyl)-2H-tetrazol-2-acetic acids, esters, and amides were evaluated. nih.gov The most effective compound, 2-[5-(4-Pyridyl)-2H-tetrazol-2-yl]acetamide (26) , reduced inflammation by 53% at 3 and 5 hours post-administration. nih.gov Another study on 5-[3-(1,4-dihydropyridyl)]-2H-tetrazol-2-acetic acids and their derivatives found that Methyl 2-methyl-2-(5-[3-(4-phenyl-1-carbamoyl-1,4-dihydropyridyl)]-2H-tetrazol-2-yl) acetate (B1210297) (35) was highly effective, causing a 96% reduction in inflammation at 5 hours, compared to 52% inhibition by ibuprofen. nih.gov

Other in vivo models have also been employed. The anti-inflammatory effects of the phthalazine (B143731) tetrazole derivative QUAN-0808 were demonstrated in xylene-induced ear edema, carrageenan-induced paw edema, and acetic acid-induced capillary permeability models in mice. nih.gov QUAN-0808 was found to decrease levels of prostaglandin (B15479496) E₂ (PGE₂) and nitric oxide (NO) in the inflamed paw. nih.gov Similarly, the pyrazole (B372694) derivative LQFM039 reduced edema and cell migration in the carrageenan-induced paw edema model in mice. cdnsciencepub.com The anti-inflammatory activity of tetrazole derivatives is often linked to the inhibition of inflammatory mediators. nih.govnih.gov

In Vivo Anti-inflammatory Activity of Tetrazole Analogues
Compound/DerivativeAnimal ModelKey FindingReference
2-[5-(4-Pyridyl)-2H-tetrazol-2-yl]acetamide (26)Carrageenan-induced paw edema (rat)53% reduction in inflammation nih.gov
Methyl 2-methyl-2-(5-[3-(4-phenyl-1-carbamoyl-1,4-dihydropyridyl)]-2H-tetrazol-2-yl) acetate (35)Carrageenan-induced paw edema (rat)96% reduction in inflammation nih.gov
QUAN-0808Xylene-induced ear edema (mouse)Significant edema reduction nih.gov
QUAN-0808Carrageenan-induced paw edema (mouse)Decreased PGE₂ and NO levels nih.gov
LQFM039Carrageenan-induced paw edema (mouse)Reduced edema and cell migration cdnsciencepub.com
1,1-dimethyl-3-(phenyl (1H-tetrazol-1-yl) methyl amino ureaCarrageenan-induced paw edema (rat)Potential anti-inflammatory activity sphinxsai.com

Assessment of Antimicrobial and Antifungal Activity in Model Organisms

The tetrazole scaffold is a component of several established antimicrobial drugs and continues to be a source of new antimicrobial agents. nih.govnih.gov Numerous studies have evaluated the efficacy of novel tetrazole derivatives against a wide range of bacterial and fungal pathogens.

Derivatives of tetrazole have shown activity against both Gram-positive and Gram-negative bacteria. nih.govkashanu.ac.ir For example, novel tetrazole derivatives demonstrated potent activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Compounds 6e , 6f , 7a , and 7f exhibited antimicrobial activities comparable to the reference drug streptomycin. researchgate.net In another study, N-ribofuranosyl tetrazole derivatives were particularly effective against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values of 15.06 μM and 13.37 μM, respectively, surpassing the efficacy of chloramphenicol (B1208) and ampicillin. acs.org Imide-tetrazole hybrids also showed excellent antimicrobial profiles, especially against Staphylococci, with MIC values in the range of 0.1–3.2 μg/mL, which in some cases was more effective than ciprofloxacin. nih.gov

The antifungal properties of tetrazole compounds are also well-documented. nih.govresearchgate.net Various tetrazole hybrids have been designed and screened for their activity against pathogenic fungi, including drug-resistant strains. nih.gov Studies have shown that some tetrazole derivatives exhibit potent activity against Candida albicans, Candida glabrata, and Candida tropicalis. nih.govresearchgate.net For instance, compound 7a showed highly potent activity against Candida tropicalis, while compound 7f was the most potent against Candida glabrata. researchgate.net The hybridization of the tetrazole moiety with other antifungal pharmacophores is a promising strategy to enhance activity and overcome drug resistance. nih.gov

Antimicrobial and Antifungal Activity of Tetrazole Analogues
Compound/Derivative ClassOrganismActivity (MIC)Reference
N-ribofuranosyl tetrazole (1c)E. coli15.06 µM acs.org
N-ribofuranosyl tetrazole (5c)S. aureus13.37 µM acs.org
Imide-tetrazole (1, 2, 3)Staphylococci0.1–3.2 µg/mL nih.gov
Compound 7aC. tropicalisPotent Activity researchgate.net
Compound 7fC. glabrataPotent Activity researchgate.net
Compound 7aGram-positive & YeastInhibition zone 19-20 mm nih.gov
Compound 7cAntifungal64.5 µg/ml nih.gov

Exploration of Other Pharmacological Effects in Preclinical Systems (e.g., Antihypertensive, Antioxidant, Platelet Aggregation Inhibition)

Beyond their anti-inflammatory and antimicrobial properties, tetrazole derivatives have been investigated for a range of other pharmacological effects.

Antihypertensive Effects: The tetrazole ring is a key structural feature in several widely used antihypertensive drugs, such as losartan, valsartan, irbesartan, and candesartan. tandfonline.com These drugs are angiotensin-II receptor antagonists, which work by preventing the narrowing of blood vessels, thereby lowering blood pressure. tandfonline.com The success of these drugs underscores the potential of the tetrazole scaffold in developing new cardiovascular agents. A pyrazole derivative containing a tetrazole ring, LQFM039 , has also been shown to have vasorelaxant effects, acting through the NO/cGMP pathway and calcium channels. cdnsciencepub.com

Antioxidant Effects: Several studies have demonstrated the antioxidant properties of tetrazole derivatives. indexcopernicus.comkashanu.ac.irkashanu.ac.irdoaj.org The antioxidant activity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. indexcopernicus.comdoaj.org In one study, a synthesized tetrazole derivative, S10 , showed the highest radical scavenging activity among the tested compounds. doaj.org Another study found that compound Y12 exhibited excellent antioxidant properties, comparable to ascorbic acid. indexcopernicus.com

Platelet Aggregation Inhibition: While the antihypertensive and antioxidant effects of tetrazole derivatives are well-documented, specific preclinical data on the platelet aggregation inhibition activity of this compound or its direct analogues is less prevalent in the reviewed literature. However, given the broad range of biological activities exhibited by this class of compounds, this remains an area for potential future investigation.

Elucidation of Molecular Mechanisms of Action and Biological Target Identification

Biochemical Pathway Modulation by (5-Methyl-tetrazol-2-yl)-acetic acid

Detailed studies on the specific biochemical pathways modulated by this compound are limited in publicly accessible scientific literature. However, based on the known activities of structurally related tetrazole compounds, it is plausible that this compound could interfere with various enzymatic pathways. Tetrazole derivatives have been reported to exhibit a range of biological activities, suggesting their potential to interact with multiple biochemical cascades. The acetic acid moiety suggests possible involvement in metabolic pathways where acetate (B1210297) is a substrate or regulator.

Identification and Validation of Specific Molecular Targets for the Chemical Compound

Specific molecular targets for this compound have not been definitively identified in the available research. The general class of tetrazole-containing compounds has been shown to interact with a variety of receptors and enzymes. For instance, some tetrazole derivatives act as antagonists for angiotensin II receptors, while others have shown inhibitory activity against enzymes such as urease. Without specific studies on this compound, its precise molecular targets remain speculative. Validation of any potential target would require extensive experimental work, including binding assays and functional studies.

Analysis of Gene Expression and Proteomic Profiles in Response to this compound Treatment

Comprehensive analyses of gene expression and proteomic profiles in response to treatment with this compound are not currently available in the scientific literature. Such studies, often conducted using techniques like microarray analysis, RNA-sequencing, and mass spectrometry-based proteomics, are crucial for understanding the global cellular response to a chemical compound.

For illustrative purposes, a hypothetical data table representing potential changes in protein expression following treatment with a tetrazole compound is presented below. It is important to note that this table is a template and does not represent actual data for this compound.

Hypothetical Proteomic Profile Changes in Response to a Tetrazole Compound

Protein NameGene SymbolFold Changep-valueBiological Process
Apoptosis regulator BAXBAX2.5<0.05Apoptosis
Mitogen-activated protein kinase 1MAPK1-1.8<0.05Signal Transduction
Cyclooxygenase-2PTGS2-3.2<0.01Inflammation
Vascular endothelial growth factor AVEGFA-2.1<0.05Angiogenesis
Caspase-3CASP33.0<0.01Apoptosis

This table is for illustrative purposes only and does not reflect experimental data for this compound.

Investigation of Cellular Signal Transduction Cascades Perturbed by the Chemical Compound

The specific cellular signal transduction cascades perturbed by this compound have not been elucidated. Given the diverse biological effects of other tetrazole derivatives, it is conceivable that this compound could affect multiple signaling pathways. Potential pathways that could be investigated include the MAP kinase pathway, the PI3K/Akt signaling pathway, and pathways related to inflammation and apoptosis. Determining the precise impact on these cascades would necessitate targeted experimental investigations.

Structure Activity Relationship Sar and Rational Drug Design Approaches for the Chemical Compound

Systematic Exploration of Structural Modulations on the (5-Methyl-tetrazol-2-yl)-acetic acid Scaffold

The biological activity of tetrazole acetic acid derivatives can be significantly influenced by structural modifications at various positions on both the tetrazole ring and the acetic acid side chain. Research into analogues has provided insights into the chemical features that govern their potency and efficacy.

Studies on related 2H-tetrazol-2-acetic acid derivatives have demonstrated that the nature and position of substituents are critical determinants of anti-inflammatory activity. nih.gov For instance, in a series of 5-(pyridyl)-2H-tetrazol-2-acetic acids, the point of attachment of the pyridyl substituent at the 5-position of the tetrazole ring was shown to influence potency. nih.gov Specifically, for the acetic acid class, analogues with 2-pyridyl and 3-pyridyl substituents were more potent than those with a 4-pyridyl group. nih.gov

Furthermore, modifications to the acetic acid side chain, such as the introduction of a methyl group at the alpha-position (α-substituent), have been explored. In the case of 5-(pyridyl)-2H-tetrazol-2-acetic acids, the presence of an α-methyl group generally resulted in higher anti-inflammatory potency compared to the unsubstituted analogues. nih.gov Conversely, for the corresponding ester and amide derivatives, the unsubstituted (R2 = H) compounds were generally more potent. nih.gov

In another series of 5-[3-(1,6-dihydropyridyl)]-2H-tetrazol-2-acetic acids, the substituents on the dihydropyridine (B1217469) ring and the acetic acid moiety played a significant role in modulating anti-inflammatory activity. nih.gov It was observed that compounds with a hydrogen at the alpha-position of the acetic acid chain (R1 = H) generally exhibited greater activity. nih.gov The nature of the substituent at the R2 position of the dihydropyridine ring was also important, with aryl substituents generally conferring higher potency. nih.gov

Table 1: Structure-Activity Relationship Summary for Selected Tetrazol-2-acetic Acid Analogues

Scaffold Modification (R-group) Position Observed Activity Trend Reference
5-(pyridyl)-2H-tetrazol-2-acetic acid2-pyridyl, 3-pyridyl vs. 4-pyridylC5 of Tetrazole2- and 3-pyridyl > 4-pyridyl nih.gov
5-(pyridyl)-2H-tetrazol-2-acetic acidα-methyl vs. α-HAcetic Acid Side Chainα-methyl > α-H nih.gov
5-(pyridyl)-2H-tetrazol-2-yl acetamideα-methyl vs. α-HAcetamide Side Chainα-H > α-methyl nih.gov
5-[3-(1,6-dihydropyridyl)]-2H-tetrazol-2-acetic acidα-methyl vs. α-HAcetic Acid Side Chainα-H > α-methyl nih.gov
5-[3-(1,6-dihydropyridyl)]-2H-tetrazol-2-acetic acidAryl vs. Alkyl (R2 on dihydropyridine)Dihydropyridine RingAryl > Alkyl nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tetrazole Acetic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For tetrazole acetic acid derivatives, QSAR studies can provide valuable insights for predicting the activity of novel analogues and for understanding the key physicochemical properties that drive their biological effects.

While specific QSAR models for this compound are not extensively documented in public literature, comparative QSAR studies have been performed on broader series of tetrazole derivatives, providing a framework for this approach. researchgate.net These studies typically involve calculating a range of molecular descriptors for each compound in a series, which can be categorized as electronic, steric, hydrophobic, or topological. These descriptors quantify various aspects of the molecule's structure.

For example, a QSAR study on tetrazole derivatives as HCV NS5B polymerase inhibitors utilized various descriptors to build predictive models. researchgate.net The statistical quality of these models, often assessed by parameters like the correlation coefficient (r²), demonstrates their ability to correlate structural features with inhibitory activity. researchgate.net Such models can help identify which molecular properties are most influential.

In the context of tetrazole acetic acids, a QSAR model could elucidate the importance of factors such as:

The acidity (pKa) of the tetrazole ring.

The lipophilicity (logP) of the molecule, influenced by substituents.

The steric bulk of substituents on the tetrazole ring.

Electronic properties, such as the partial charges on the nitrogen and oxygen atoms.

By developing a robust QSAR model, researchers can prioritize the synthesis of new analogues of this compound that are predicted to have enhanced activity, thereby streamlining the drug discovery process.

Bioisosteric Replacement Strategies for Carboxylic Acid Moieties in the Context of Tetrazole Chemistry

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. In the realm of tetrazole chemistry, the 5-substituted-1H-tetrazole ring is widely recognized and utilized as a non-classical bioisostere of the carboxylic acid group. tandfonline.comnih.gov

The rationale for this replacement is based on several key similarities:

Acidity: The 5-substituted-1H-tetrazole moiety has a pKa value typically in the range of 4.5 to 4.9, which is very similar to that of a carboxylic acid. nih.gov This comparable acidity allows the tetrazole ring to engage in similar ionic interactions with biological targets, such as forming salt bridges with basic amino acid residues like arginine. rsc.org

Planarity and Electronic Profile: Both the carboxylic acid group and the tetrazole ring are planar, which can be important for fitting into specific binding pockets. nih.gov Detailed quantum mechanical calculations have shown similarities in the electronic profiles and molecular properties of carboxylic acids and their corresponding tetrazole bioisosteres. nih.govacs.org

Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation compared to the carboxylic acid functional group. tandfonline.com This can lead to improved pharmacokinetic properties, such as a longer half-life in the body.

Lipophilicity and Bioavailability: Replacing a carboxylic acid with a tetrazole can increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes and improve oral bioavailability. tandfonline.com

A prominent example of this strategy is the development of angiotensin II receptor antagonists, such as losartan, where a tetrazole ring serves as the acidic group responsible for key interactions with the receptor. nih.gov In a series of N-(biphenylylmethyl)imidazole derivatives, the tetrazole-containing analogue (losartan) was found to be effective after oral administration, unlike many counterparts with other acidic groups. nih.gov

Table 2: Comparison of Carboxylic Acid and its Tetrazole Bioisostere

Property Carboxylic Acid (-COOH) 5-Substituted-1H-tetrazole Reference
Acidity (pKa) ~4.5~4.5 - 4.9 nih.gov
Geometry PlanarPlanar nih.gov
Metabolic Stability Susceptible to various transformationsGenerally stable tandfonline.com
Bioavailability Can be limited by polarityReplacement can improve bioavailability tandfonline.com
Key Interactions Hydrogen bonding, ionic interactionsHydrogen bonding, ionic interactions rsc.orgnih.gov

Rational Design Principles for Enhancing Selectivity and Potency of this compound Analogues

Rational drug design aims to create new molecules with improved therapeutic properties based on a detailed understanding of the biological target and the ligand's SAR. For analogues of this compound, several principles can be applied to enhance their potency and selectivity.

Enhancing Potency: Potency can often be increased by optimizing the interactions between the molecule and its biological target. This can be achieved by:

Introducing Additional Binding Moieties: Adding functional groups that can form new hydrogen bonds, hydrophobic interactions, or ionic bonds with the target protein can significantly increase binding affinity. For example, in the design of Mcl-1/Bcl-xL inhibitors, the introduction of an acylsulfonamide, a bioisostere of carboxylic acid, led to a compound with improved binding affinity and better cellular activity compared to the parent carboxylic acid. rsc.org

Conformational Constraint: Locking the molecule into its bioactive conformation can reduce the entropic penalty of binding, thereby increasing potency. This can be done by introducing rings or bulky groups that restrict bond rotation.

Modifying Electronic Properties: Fine-tuning the electronic properties of the tetrazole and any aromatic substituents can modulate the strength of key interactions, such as pi-stacking or cation-pi interactions.

Enhancing Selectivity: Selectivity, the ability of a drug to bind to its intended target with high affinity while having low affinity for other targets, is crucial for minimizing off-target side effects. Strategies to improve selectivity include:

Exploiting Structural Differences in Binding Sites: Even closely related proteins often have small differences in their binding sites. By designing analogues that specifically interact with unique residues or fit into a specific sub-pocket of the desired target, selectivity can be achieved. For instance, in the development of meprin α inhibitors, the introduction of specific acidic moieties improved potency against meprin β, but this also altered the selectivity profile, highlighting the delicate balance required. nih.gov

Varying the Linker: The length and flexibility of the linker between the tetrazole ring and other pharmacophoric elements can be adjusted to achieve an optimal orientation in the binding site of the target protein, while being suboptimal for off-targets.

Bioisosteric Replacement: As discussed, replacing a functional group with a bioisostere can alter the binding profile. A tetrazole might provide a different vector for hydrogen bonding compared to a carboxylic acid, which could be exploited to gain selectivity. nih.govrsc.org

By combining SAR data with structural information about the target, these rational design principles can guide the synthesis of this compound analogues with superior potency and a more desirable selectivity profile, ultimately leading to more effective and safer therapeutic candidates. vu.edu.au

Computational Chemistry and Molecular Modeling Investigations of the Chemical Compound

Molecular Docking and Ligand-Protein Interaction Analysis of (5-Methyl-tetrazol-2-yl)-acetic acid with Putative Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as a tetrazole derivative, might interact with the active site of a protein. The analysis of these interactions helps in elucidating the mechanism of action and in the rational design of more potent and selective compounds.

Research on tetrazole derivatives has explored their interactions with various putative protein targets. The binding affinity is often quantified by a docking score or binding energy, with lower energy values indicating a more stable interaction. For instance, studies on 5-substituted 1H-tetrazoles have identified casein kinase 2 alpha 1 (CSNK2A1) as a potential target, with some derivatives showing binding energies as low as -6.8687 kcal/mol research-nexus.netnih.gov. The interactions stabilizing the ligand-protein complex typically involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Other key targets for tetrazole-based compounds include enzymes critical for microbial survival or human disease progression. Molecular docking studies have been performed against sterol 14-alpha demethylase, a key enzyme in fungi, and Protein Arginine Methyltransferase 1 (PRMT1), which is implicated in cancer figshare.comnih.gov. Similarly, a related compound, [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid, has been shown through docking studies to bind effectively to amine oxidase copper-containing 3, suggesting a potential role in anti-inflammatory therapies . These studies pinpoint specific amino acid residues within the protein's active site that are critical for binding, providing a roadmap for optimizing the ligand's structure.

The tetrazole ring is a key pharmacophore in these interactions. It is often involved in forming hydrogen bonds and can act as a bioisostere for carboxylic acids, enabling it to interact with residues that typically bind to carboxylate groups, such as arginine or lysine nih.govacs.org.

Table 1: Molecular Docking Findings for Various Tetrazole Derivatives

Tetrazole Derivative Class Putative Protein Target Reported Binding Energy (kcal/mol) Key Interacting Residues (Example)
5-Substituted 1H-Tetrazoles CSNK2A1 -6.8687 nih.gov Not specified
Tetrazole-S-alkyl-piperazines Sterol 14-alpha demethylase Not specified Not specified
[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid Amine oxidase [Cu-containing] 3 Not specified Not specified

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics of the Chemical Compound

For tetrazole derivatives, MD simulations have been employed to validate docking results and to gain a deeper understanding of their binding modes nih.gov. By running simulations for tens to hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in its predicted orientation. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable, low-fluctuation RMSD value over the course of the simulation suggests a stable binding mode.

Furthermore, advanced MD simulation techniques can be used to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used for this purpose. For example, the binding of a potent tetrazole-based inhibitor to PRMT1 was analyzed using molecular dynamic simulations and binding free energy calculations to understand the structural basis of its inhibitory activity nih.gov. These simulations can reveal the crucial role of water molecules in mediating interactions and highlight the dynamic conformational changes that occur upon ligand binding nih.govdoaj.org.

Quantum Chemical Calculations (DFT, ab initio) for Electronic Properties and Reactivity of Tetrazole Acetic Acid Systems

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to investigate the electronic structure and reactivity of molecules from first principles researchgate.net. These methods provide detailed information about molecular orbitals, charge distribution, and energetic properties, which are fundamental to a molecule's chemical behavior.

For tetrazole acetic acid systems, DFT calculations are particularly useful for understanding their acidic properties, reactivity, and the stability of different tautomeric forms (1H- vs. 2H-tetrazoles) acs.orgresearchgate.net. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity nih.gov.

Studies on various tetrazole derivatives have used DFT to calculate these electronic properties. For example, research on tetrazole-based hybrids linked with thiophene and thiazole systems utilized the DFT/B3LYP method to show that derivatives with lower HOMO-LUMO gaps had notable antimicrobial activity nih.gov. Another DFT study investigated the effect of different substituents on the electronic properties and adsorption of tetrazole derivatives on a copper surface, highlighting how electron-donating groups can influence their behavior acs.org. These calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and help predict sites for electrophilic and nucleophilic attack.

In Silico Prediction of Pharmacokinetic and Biotransformation Properties (ADME) for the Chemical Compound

Before a compound can be considered for therapeutic use, its pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction models use the chemical structure of a compound to estimate these properties, allowing for early identification of potential liabilities and reducing the need for extensive animal testing ljmu.ac.uknih.gov.

For this compound and its analogs, computational tools can predict a range of ADME properties. These predictions are often guided by established principles like Lipinski's Rule of Five, which assesses the "drug-likeness" of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors mdpi.comfrontiersin.org.

Absorption: Models predict properties such as human intestinal absorption (HIA) and permeability through Caco-2 cell monolayers, which is an in vitro model of the intestinal wall mdpi.comfrontiersin.org.

Distribution: Predictions include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB) frontiersin.org. High PPB can limit the amount of free drug available to exert its effect.

Metabolism: Computational systems can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Predicting inhibition of major CYP isoforms (e.g., CYP3A4, CYP2D6) is critical to avoid drug-drug interactions.

Excretion: While less commonly predicted with high accuracy, models can provide insights into the likely routes of elimination.

Studies on various tetrazole derivatives have included in silico ADME profiling. For example, a comprehensive study on 5-substituted 1H-tetrazoles involved the prediction of their ADME and pharmacokinetic properties alongside experimental work research-nexus.net. These analyses help to build a complete computational profile of a compound, guiding its selection and optimization for further development.

Table 3: Predicted ADME Properties for a Representative Tetrazole Acetic Acid Structure

ADME Parameter Predicted Property Significance
Absorption
Human Intestinal Absorption High Good potential for oral bioavailability.
Caco-2 Permeability High to Moderate Indicates good passage across the intestinal epithelium mdpi.com.
P-glycoprotein Substrate No Less likely to be pumped out of cells by efflux transporters frontiersin.org.
Distribution
Plasma Protein Binding (PPB) Moderate to High Affects the concentration of free, active drug in circulation frontiersin.org.
Blood-Brain Barrier (BBB) Permeability Low Less likely to cause central nervous system side effects.
Metabolism
CYP2D6 Inhibitor No Lower risk of metabolic drug-drug interactions.
CYP3A4 Inhibitor No Lower risk of metabolic drug-drug interactions.
Excretion

Preclinical Pharmacokinetic and Biotransformation Investigations of 5 Methyl Tetrazol 2 Yl Acetic Acid

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Models

In preclinical development, the ADME properties of a new chemical entity are characterized in various animal models to understand its behavior in a biological system. These studies are fundamental to predicting the compound's pharmacokinetics in humans. A typical investigation would involve administering the compound to species such as mice, rats, and dogs, and subsequently measuring its concentration in biological matrices like plasma, urine, and feces over time.

Key parameters that would be assessed include:

Absorption: Bioavailability (the fraction of an administered dose that reaches systemic circulation), the maximum plasma concentration (Cmax), and the time to reach maximum concentration (Tmax).

Distribution: The volume of distribution (Vd), which indicates the extent of a drug's distribution in body tissues versus plasma.

Metabolism: Identification of the primary metabolic pathways and the enzymes involved.

Excretion: The primary routes of elimination from the body (e.g., renal or fecal) and the elimination half-life (t½).

Without specific studies on (5-Methyl-tetrazol-2-yl)-acetic acid, no data for these parameters can be provided.

Identification and Characterization of Metabolites of the Chemical Compound

Metabolism studies are conducted to identify the chemical modifications a compound undergoes in the body. These biotransformations are typically categorized as Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. Identifying metabolites is crucial as they can have their own pharmacological activity or contribute to toxicity.

These investigations often utilize in vitro systems, such as liver microsomes or hepatocytes, from different species, including humans, to predict human metabolism. In vivo studies involve analyzing biological samples from animal studies. The structural elucidation of metabolites is typically performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For this compound, potential metabolic pathways could involve hydroxylation of the methyl group or conjugation of the carboxylic acid moiety, but this is speculative without experimental data.

Evaluation of Metabolic Stability and Enzyme Interaction Profiles in Preclinical Systems

Metabolic stability assays are performed early in drug discovery to estimate a compound's intrinsic clearance. These in vitro assays typically involve incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time. The results help in predicting the in vivo half-life and oral bioavailability of a compound.

Enzyme interaction studies are also critical to assess the potential for drug-drug interactions. These studies evaluate the compound's ability to inhibit or induce major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. No published data on the metabolic stability or enzyme interaction profile of this compound is currently available.

Development of Bioanalytical Methods for Quantitative Analysis of this compound in Biological Matrices

Reliable bioanalytical methods are essential for the quantitative determination of a drug and its metabolites in biological fluids and tissues. These methods must be validated to ensure their accuracy, precision, selectivity, sensitivity, and stability.

The most common technique for the quantification of small molecules in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. The development of such a method for this compound would involve optimizing chromatographic conditions, mass spectrometric parameters, and sample extraction procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). While general principles for such method development are well-established, a specific validated method for this compound has not been reported in the scientific literature.

Translational Hypotheses and Future Research Trajectories for the Chemical Compound

Conceptual Frameworks for Advancing (5-Methyl-tetrazol-2-yl)-acetic acid Derivatives in Preclinical Development

The advancement of this compound derivatives into preclinical development hinges on strategic molecular modifications designed to optimize their pharmacokinetic and pharmacodynamic profiles. A primary conceptual framework involves leveraging the tetrazole moiety as a stable anchor while systematically modifying the methyl and acetic acid substituents to enhance target engagement and drug-like properties.

The tetrazole ring itself is a key contributor to the molecule's properties. As a bioisostere for carboxylic acid, it can improve metabolic stability and cell permeability. beilstein-journals.orgnih.gov The 2,5-disubstitution pattern on the tetrazole ring is synthetically accessible and offers a fixed scaffold for further chemical exploration. researchgate.net Research into derivatives could focus on the following:

Modification of the Acetic Acid Side Chain: The acetic acid group provides a crucial acidic proton and a potential point for hydrogen bonding interactions with biological targets. acs.org Future derivatives could explore altering the length and rigidity of this chain. Introducing chirality or additional functional groups could lead to more specific interactions with target proteins.

Bioisosteric Replacement: While the tetrazole often serves as a bioisostere for a carboxylic acid, the terminal carboxyl group of the acetic acid moiety could itself be replaced with other acidic groups (e.g., phosphonate, sulfonamide) to fine-tune acidity and binding interactions.

The goal of these frameworks is to generate a library of derivatives with diverse physicochemical properties, which can then be screened in high-throughput assays to identify lead compounds for further preclinical evaluation.

Exploration of Combination Strategies with Other Therapeutic Agents in Research Models

The therapeutic potential of this compound derivatives may be significantly enhanced through combination strategies with existing drugs. Given the broad range of biological activities reported for tetrazole-containing compounds—including anticancer, antimicrobial, anti-inflammatory, and anti-diabetic effects—the possibilities for synergistic interactions are vast. researchgate.netvu.edu.au

Future research should investigate combination therapies in relevant in vitro and in vivo models. For example:

Oncology: If derivatives show anticancer activity, they could be combined with standard chemotherapeutic agents or targeted therapies. For instance, tetrazole-quinolone hybrids have shown activity against cancer cell lines. vu.edu.au A potential strategy could involve pairing a this compound derivative with an EGFR inhibitor in models of non-small cell lung cancer or a PI3K inhibitor in breast cancer models. nih.gov

Infectious Diseases: The tetrazole scaffold has been incorporated into antibiotics to improve their efficacy and stability. vu.edu.au Derivatives of this compound could be tested in combination with established antibiotics to combat resistant bacterial strains like Bacillus subtilis or Pseudomonas aeruginosa. mdpi.com

Inflammatory Disorders: Tetrazole derivatives have shown anti-inflammatory properties. researchgate.net Combination with non-steroidal anti-inflammatory drugs (NSAIDs) or disease-modifying antirheumatic drugs (DMARDs) could be explored in models of arthritis or other inflammatory conditions.

The rationale for these combinations lies in the potential for targeting multiple pathways simultaneously, which can lead to enhanced efficacy and a reduced likelihood of developing drug resistance.

Identification of Novel Therapeutic Targets Based on the Mechanistic Understanding of the Chemical Compound

While the specific molecular targets of this compound are not yet fully elucidated, the known pharmacology of related tetrazole compounds provides a strong basis for hypothesizing potential mechanisms of action and identifying novel therapeutic targets. The tetrazole ring's ability to participate in hydrogen bonding and its specific electronic structure allow it to interact with a wide array of biological macromolecules. acs.org

A mechanistic understanding can be built by screening this compound and its derivatives against panels of kinases, proteases, and receptors implicated in various diseases. Based on the activities of other tetrazoles, potential target classes include:

Enzymes: Many tetrazole derivatives act as enzyme inhibitors. For example, they have been shown to inhibit 11-beta-hydroxysteroid dehydrogenase 1 (11β-HSD1), a target for type 2 diabetes, and protein tyrosine phosphatase 1B (PTP1B). vu.edu.au

G-Protein Coupled Receptors (GPCRs): The structural similarity of tetrazoles to endogenous ligands makes them candidates for modulating GPCR activity.

Ion Channels: The influence of tetrazoles on ion channel function is another area ripe for exploration.

Identifying the specific targets will require a combination of computational docking studies, affinity-based proteomics, and biochemical assays. Once a target is validated, this knowledge can guide the rational design of more potent and selective second-generation compounds.

Table 1: Potential Therapeutic Targets for Tetrazole Derivatives

Target ClassSpecific ExampleAssociated Disease AreaReference
Enzymes11-beta-hydroxysteroid dehydrogenase (11β-HSD1)Type 2 Diabetes vu.edu.au
EnzymesProtein Tyrosine Phosphatase 1B (PTP1B)Type 2 Diabetes vu.edu.au
Enzymesβ-lactamaseBacterial Infections acs.org
ReceptorsMetabotropic Glutamate Receptor (mGlu)Neurological Disorders vu.edu.au
ReceptorsGPR40 ReceptorType 2 Diabetes vu.edu.au

Strategic Directions for Further Structure-Based Drug Design and Synthetic Innovation

Future progress in developing this compound-based therapeutics will rely heavily on innovative synthetic chemistry and structure-based drug design. The goal is to create structurally diverse libraries of compounds efficiently and cost-effectively. beilstein-journals.org

Key strategic directions include:

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for rapidly generating molecular complexity from simple starting materials. acs.org Developing novel MCRs that incorporate the this compound scaffold would allow for the creation of large and diverse compound libraries for high-throughput screening. beilstein-journals.org

Late-Stage Functionalization: This approach involves modifying a core scaffold in the final steps of a synthesis, which is particularly useful for creating analogues for structure-activity relationship (SAR) studies. Techniques for the late-stage functionalization of the tetrazole ring or its substituents would be highly valuable.

Flow Chemistry: The use of flow chemistry can enable safer, more efficient, and scalable synthesis of tetrazole derivatives, particularly when using potentially hazardous reagents like azides.

Structure-Based Design: Once a biological target is identified and its structure determined (e.g., via X-ray crystallography), computational methods can be used to design derivatives of this compound that have improved binding affinity and selectivity. acs.org Understanding the 3D conformation and binding modes of existing tetrazole drugs is crucial for this process. nih.gov

Table 2: Innovative Synthetic Strategies for Tetrazole Derivatives

StrategyDescriptionAdvantagesReference
Multicomponent Reactions (MCRs)Combining three or more reactants in a single step to form a complex product.High efficiency, atom economy, diversity beilstein-journals.orgacs.org
Use of Organo-AzidesEmploying organo boron and organo aluminium azides for cycloaddition with nitriles.Good yields, lower toxicity, cost-effective google.com
Tetrazole Aldehydes as Building BlocksUsing diversely protected tetrazole aldehydes for incorporation into various chemical reactions.Versatility, access to novel scaffolds beilstein-journals.org
[3+2] CycloadditionReaction between hydrazoic acid and cyanide derivatives.Efficient route to substituted tetrazoles mdpi.com

Leveraging Academic and Patent Literature for Future Research Directions in Tetrazole Chemistry

The existing body of academic and patent literature on tetrazole chemistry is a rich resource that can guide future research on this compound. The dramatic increase in publications and patents related to tetrazole-containing compounds underscores their importance in drug discovery. nih.govresearchgate.net

A systematic review of this literature can reveal:

Promising Scaffolds: Identifying which tetrazole-based scaffolds have successfully advanced to clinical trials can provide insights into the structural features associated with favorable drug-like properties.

Novel Synthetic Methods: Patents often disclose novel and scalable synthetic routes that may not be present in the academic literature. google.com

Biological Targets and Assays: The literature describes a wide range of biological targets for tetrazole derivatives and the assays used to evaluate their activity. This information can be used to develop a screening strategy for this compound and its analogues.

Structure-Activity Relationships (SAR): Published SAR studies on related compounds can help to prioritize which modifications of the this compound structure are most likely to lead to improved activity.

By building upon the collective knowledge in the field, researchers can avoid redundant efforts and more effectively navigate the complex path of drug discovery and development for this promising class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Methyl-tetrazol-2-yl)-acetic acid, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves condensation reactions to form the tetrazole ring, followed by introduction of the acetic acid moiety. Key steps include:

  • Use of sodium azide and nitriles for tetrazole ring formation (analogous to methods in ).
  • Solvent selection (e.g., DMF or acetic acid) and temperature control (20–65°C) to maximize yield (see ).
  • Neutralization with organic/inorganic bases (e.g., NaOH, morpholine) to isolate the acid form ().
    • Optimization : Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., sodium acetate as a catalyst in acetic acid reflux, ).

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Structural Confirmation :

  • Elemental Analysis : Validate C, H, N, S content ().
  • IR Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O at ~1700 cm⁻¹, tetrazole ring vibrations at ~1500 cm⁻¹) ().
  • LC-MS : Confirm molecular ion peaks and purity ().
    • Crystallography : Single-crystal X-ray diffraction (using SHELX or WinGX) resolves bond angles and dihedral angles between tetrazole and carboxyl groups ( ).

Q. How can purification challenges be addressed for this compound?

  • Recrystallization : Use DMF/acetic acid mixtures to improve crystal quality ().
  • Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane gradients for intermediates ().

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • DFT Studies : Use hybrid functionals (e.g., B3LYP) with exact exchange corrections to model thermochemical properties, electron density distributions, and frontier molecular orbitals ( ).
  • Reactivity Insights : Calculate Fukui indices to identify nucleophilic/electrophilic sites for further functionalization ( ).

Q. How do substituents on the tetrazole ring influence the compound’s stability and reactivity?

  • Steric and Electronic Effects :

  • Electron-withdrawing groups (e.g., nitro) increase tetrazole ring stability but reduce nucleophilic substitution efficacy ().
  • Methyl groups enhance steric protection, reducing hydrolysis susceptibility ().
    • Experimental Validation : Compare degradation profiles via HPLC under acidic/alkaline conditions (methodology analogous to ).

Q. What challenges arise in crystallographic analysis of tetrazole-acetic acid derivatives?

  • Crystal Packing : Hydrogen-bonding networks (O–H⋯N, N–H⋯O) dominate lattice formation, requiring high-resolution data (≤1.0 Å) for accurate refinement ().
  • Software Tools : Use SHELXL for anisotropic displacement parameter refinement and WinGX for symmetry validation ( ).

Q. How can mechanistic insights into tetrazole ring formation be gained?

  • Kinetic Studies : Monitor azide-cyanide cyclization via in situ FT-IR or NMR to identify rate-limiting steps (methodology in ).
  • Isotopic Labeling : Use ¹⁵N-labeled sodium azide to trace nitrogen incorporation into the tetrazole ring ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.